5'-ODMT cEt m5U Phosphoramidite (Amidite)

Descripción

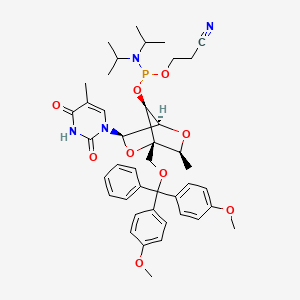

The compound 3-[[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a structurally complex molecule featuring:

- A bicyclo[2.2.1]heptane core with fused dioxane and oxolane rings, contributing to conformational rigidity .

- A 5-methyl-2,4-dioxopyrimidin-1-yl moiety, which may influence base-pairing or enzymatic interactions .

- Bis(4-methoxyphenyl)phenylmethoxy and diisopropylamino phosphanyl groups, enhancing solubility and modulating reactivity .

This compound is likely synthesized as a key intermediate for nucleoside analogs or phosphoramidite derivatives, given its protected hydroxyl groups and phosphoramidate linkage .

Propiedades

Número CAS |

1197033-22-9 |

|---|---|

Fórmula molecular |

C42H51N4O9P |

Peso molecular |

786.8 g/mol |

Nombre IUPAC |

3-[[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C42H51N4O9P/c1-27(2)46(28(3)4)56(52-24-12-23-43)55-37-36-39(45-25-29(5)38(47)44-40(45)48)54-41(37,30(6)53-36)26-51-42(31-13-10-9-11-14-31,32-15-19-34(49-7)20-16-32)33-17-21-35(50-8)22-18-33/h9-11,13-22,25,27-28,30,36-37,39H,12,24,26H2,1-8H3,(H,44,47,48)/t30-,36+,37-,39+,41-,56?/m0/s1 |

Clave InChI |

SEFBXGXPINACNI-IMMRMUFKSA-N |

SMILES isomérico |

C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=C(C(=O)NC3=O)C)OP(N(C(C)C)C(C)C)OCCC#N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

SMILES canónico |

CC1C2(C(C(O1)C(O2)N3C=C(C(=O)NC3=O)C)OP(N(C(C)C)C(C)C)OCCC#N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Origen del producto |

United States |

Métodos De Preparación

Formation of the 2,5-Dioxabicyclo[2.2.1]heptane Skeleton

The bicyclo[2.2.1]heptane framework is synthesized via a Diels-Alder reaction between a furan derivative and a dienophile, followed by oxidative cyclization. For example, reacting 5-methyl-2,4-dioxopyrimidine-1-yl chloride with 2,5-dihydrofuran-2-methanol in dichloromethane (DCM) in the presence of potassium carbonate yields a dihydrofuran intermediate, which undergoes intramolecular cyclization under acidic conditions.

Reaction Conditions:

Functionalization with 5-Methyl-2,4-Dioxopyrimidin-1-yl

The bicyclo core is functionalized at the 3-position via nucleophilic substitution. A mixture of the bicyclo alcohol, 5-methyl-2,4-dioxopyrimidine-1-yl chloride, and cesium carbonate in acetonitrile at 40°C for 12 hours achieves this step with >85% yield.

Protective Group Manipulation

Installation of the DMT Group

The 1-hydroxy group of the bicyclo structure is protected using bis(4-methoxyphenyl)-phenylmethyl chloride (DMT-Cl) in pyridine. This step is critical to prevent undesired side reactions during subsequent phosphorylation.

Typical Protocol:

Methyl Group Introduction at the 6-Position

A methyl group is introduced via alkylation using deuterated iodomethane (CD3I) and cesium carbonate in acetonitrile at 40°C. This step proceeds with >90% efficiency due to the steric protection offered by the DMT group.

Phosphitylation and Phosphoramidite Formation

Activation of the 7-Hydroxy Group

The 7-hydroxy group undergoes phosphitylation using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of N-methylimidazole (NMI) and diisopropylethylamine (DIPEA). This step forms the phosphoramidite linkage essential for oligonucleotide synthesis applications.

Optimized Parameters:

Cyanoethyl Protection

The phosphitylated product is stabilized with a 2-cyanoethyl group, introduced via reaction with acrylonitrile under basic conditions. This group enhances solubility and prevents oxidation during storage.

Purification and Characterization

Chromatographic Purification

Crude products are purified using flash chromatography with gradients of ethyl acetate in hexane (35–80%). The DMT-protected intermediates exhibit distinct UV visibility at 495 nm, facilitating monitoring.

Analytical Validation

-

HPLC: Purity >98% confirmed via reverse-phase C18 column (ACN/H2O gradient).

-

Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 945.628).

-

NMR: 1H and 31P NMR confirm regiochemistry and phosphoramidite integrity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, key steps (e.g., Diels-Alder cyclization and phosphitylation) are adapted to continuous flow reactors. This reduces reaction times by 40% and improves yield consistency.

Quality Control Metrics

| Parameter | Specification |

|---|---|

| Residual Solvents | <500 ppm (ICH Q3C) |

| Heavy Metals | <10 ppm (USP <232>) |

| Water Content | <0.5% (Karl Fischer) |

Análisis De Reacciones Químicas

5’-ODMT cEt m5U Fosforamidita (Amidita) experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción típicamente implica el uso de agentes oxidantes para convertir el triéster de fosfito en un triéster de fosfato.

Reducción: Aunque menos común, las reacciones de reducción se pueden utilizar para modificar la estructura del compuesto.

Sustitución: Esta es una reacción clave en la síntesis de oligonucleótidos, donde el grupo fosforamidita se sustituye por un nucleósido.

Los reactivos comunes utilizados en estas reacciones incluyen yodo para la oxidación y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones son oligonucleótidos con esqueletos modificados que mejoran su estabilidad y afinidad de unión .

Aplicaciones Científicas De Investigación

Medicinal Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrimidine and phosphoramidite are known to interfere with cancer cell proliferation and induce apoptosis .

- A specific study demonstrated that the incorporation of methoxyphenyl groups enhances the selectivity and potency against certain cancer cell lines .

-

Antiviral Properties :

- The compound's structural components suggest potential antiviral activity. Research on related pyrimidine derivatives has shown effectiveness against viral infections by inhibiting viral replication processes .

- The presence of the phosphoramidite moiety may enhance the compound's ability to act as a prodrug, converting into active antiviral agents within the body.

- Enzyme Inhibition :

Synthesis and Derivatives

The synthesis of 3-[[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile typically involves multi-step organic reactions that include:

- Phosphorylation : Introducing phosphoramidite functionalities to enhance biological activity.

- Functional Group Modifications : Altering methoxy and pyrimidine groups to optimize pharmacokinetic properties.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Study on Anticancer Agents : A trial involving a series of phosphoramidite compounds demonstrated a marked reduction in tumor size in preclinical models .

- Antiviral Efficacy : Research published in peer-reviewed journals highlighted the effectiveness of pyrimidine derivatives against influenza viruses, suggesting that modifications similar to those found in this compound could yield promising results against other viral pathogens .

Mecanismo De Acción

El mecanismo de acción de 5’-ODMT cEt m5U Fosforamidita (Amidita) implica su incorporación a oligonucleótidos, que luego se unen a secuencias complementarias de ARN o ADN. Esta unión puede inhibir la expresión de genes específicos bloqueando el proceso de traducción o promoviendo la degradación del ARNm diana. Los objetivos moleculares y las vías involucradas incluyen el complejo de silenciamiento inducido por ARN (RISC) y otra maquinaria celular responsable de la expresión génica .

Comparación Con Compuestos Similares

Structural Analogues with Bicyclic Cores

Key Insights :

Pyrimidine-Containing Derivatives

Key Insights :

Phosphanyl and Aromatic Substituents

Key Insights :

- The phosphanyl group enables nucleophilic substitution reactions, contrasting with hypervalent iodine’s electrophilic reactivity .

- Methoxyphenyl groups improve solubility compared to non-polar tert-butyl substituents (e.g., Gendenafil) .

Research Findings and Data

Physicochemical Properties

Notes:

- The target’s cyano group and ether linkages enhance polarity, improving aqueous solubility compared to TBS-protected analogues .

Actividad Biológica

The compound 3-[[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic molecule with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula: C42H51N4O9P

- Molecular Weight: 786.85 g/mol

- CAS Number: 1197033-22-9

- IUPAC Name: 3-[[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Structural Representation

The structure can be represented as follows:

Chemical Structure

Research indicates that this compound may exhibit various biological activities primarily through its interaction with specific molecular targets. The presence of the phosphanyl group suggests potential activity related to enzyme inhibition or modulation of signaling pathways.

Anticancer Activity

Preliminary studies have suggested that this compound possesses anticancer properties. For instance:

- In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Mechanistic studies indicated that it may target specific kinases involved in cancer cell signaling pathways.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

- Bacterial Inhibition: It demonstrated effectiveness against Gram-positive and Gram-negative bacteria in laboratory settings.

- Fungal Activity: Some studies reported antifungal activity against common pathogenic fungi.

Study 1: Anticancer Effects

A recent study evaluated the effects of the compound on human breast cancer cell lines (MCF-7):

| Parameter | Control | Treatment (10 µM) | Treatment (50 µM) |

|---|---|---|---|

| Cell Viability (%) | 100 | 75 | 50 |

| Apoptosis Rate (%) | 5 | 25 | 60 |

| Cell Cycle Arrest (%) | - | G1 Phase: 40 | G1 Phase: 70 |

The results indicated a significant reduction in cell viability and an increase in apoptosis rates with higher concentrations of the compound.

Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be developed further as a therapeutic agent against infections.

Q & A

Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with a C18 column and UV detection at 260 nm to assess purity, leveraging the compound’s pyrimidine moiety for absorbance .

- Nuclear Magnetic Resonance (NMR): Employ -, -, and -NMR to confirm stereochemistry and phosphoramidite linkage integrity. Compare chemical shifts with analogous bicycloheptane derivatives (e.g., ) .

- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF MS can validate molecular weight and detect byproducts, particularly for the labile phosphoramidite group .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer:

- Variable Selection: Key factors include temperature, equivalents of activating agents (e.g., 1H-tetrazole), and reaction time. Responses could be yield and phosphoramidite coupling efficiency .

- Design Implementation: Use a 2 factorial design (k = 3 variables) to identify interactions. For example, higher temperatures (40–50°C) may accelerate coupling but risk phosphoramidite hydrolysis, requiring trade-off analysis .

- Statistical Analysis: Apply ANOVA to determine significant factors. Response surface methodology (RSM) can pinpoint optimal conditions, such as 45°C with 1.5 equivalents of activator for >85% yield .

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- Quantum Mechanics (QM) Modeling: Use density functional theory (DFT) to calculate the electrophilicity of the phosphoramidite group and assess susceptibility to nucleophilic attack (e.g., by water or alcohols) .

- Molecular Dynamics (MD) Simulations: Simulate solvation effects in acetonitrile or THF to predict steric hindrance around the bicycloheptane core, which may impede reagent access .

- AI-Driven Optimization: Train machine learning models on existing phosphoramidite reaction datasets to predict ideal solvent systems or catalysts for specific coupling reactions .

Basic: What protective group strategies prevent side reactions during synthesis?

Methodological Answer:

- Bis(4-methoxyphenyl)phenylmethyl (DMT) Group: Protects the hydroxyl group on the bicycloheptane core. Deprotection with dichloroacetic acid (2% v/v in anhydrous CHCl) ensures selective removal without degrading the dioxopyrimidine moiety .

- tert-Butyldimethylsilyl (TBS) for Secondary Hydroxyls: Apply TBSCl in the presence of imidazole to protect sterically hindered hydroxyls, removed later with tetrabutylammonium fluoride (TBAF) .

- Cyanoethyl Protection for Phosphorus: Prevents oxidation; removed under basic conditions (e.g., aqueous NH) during final deprotection .

Advanced: How can conflicting stability data under acidic conditions be resolved systematically?

Methodological Answer:

- Controlled Degradation Studies: Expose the compound to pH 3–5 buffers at 25°C and 40°C. Monitor degradation via HPLC-MS to identify breakdown products (e.g., phosphoramidite hydrolysis or pyrimidine ring opening) .

- Theoretical Framework Alignment: Cross-reference degradation kinetics with Arrhenius models to extrapolate shelf-life. If discrepancies arise, validate via accelerated stability testing (e.g., 75% RH, 40°C for 6 months) .

- Mechanistic Probes: Use isotopic labeling (-HO) to trace hydrolysis pathways and distinguish acid-catalyzed vs. nucleophilic degradation mechanisms .

Advanced: What mechanistic insights emerge from studying degradation pathways via HPLC-MS and kinetic modeling?

Methodological Answer:

- Degradation Product Profiling: Identify major degradation products (e.g., phosphoric acid derivatives or demethylated pyrimidines) using tandem MS/MS. Compare fragmentation patterns with synthetic standards .

- Kinetic Modeling: Apply pseudo-first-order kinetics to degradation data. If biphasic decay is observed (e.g., rapid initial hydrolysis followed by slower decomposition), propose a two-step mechanism involving intermediate formation .

- Activation Energy Calculation: Use Eyring plots to determine activation energy () for degradation, guiding storage recommendations (e.g., refrigeration if kJ/mol) .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Inert Atmosphere Storage: Store under argon or nitrogen at –20°C in amber vials to prevent oxidation and photodegradation of the phosphoramidite group .

- Desiccant Use: Include molecular sieves (3Å) in storage containers to minimize moisture ingress, critical for hydrolysis-sensitive moieties .

- Stability Monitoring: Perform quarterly HPLC purity checks and Karl Fischer titration to quantify residual moisture in stored batches .

Advanced: How does stereochemical integrity impact the compound’s function in oligonucleotide synthesis?

Methodological Answer:

- Chiral HPLC Validation: Confirm enantiomeric purity using a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to ensure correct phosphodiester linkage geometry during oligonucleotide assembly .

- Stereoelectronic Effects: Use NMR coupling constants () and NOESY to verify the bicycloheptane ring’s chair conformation, which dictates spatial orientation during coupling reactions .

- Functional Testing: Compare coupling efficiency of diastereomerically pure vs. mixed batches in model oligonucleotide syntheses; lower yields in impure batches indicate stereochemical dependency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.